二氧化铌

描述

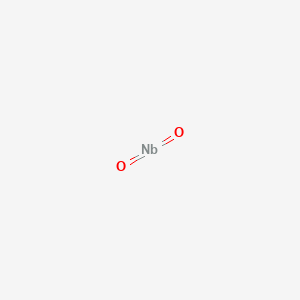

Niobium dioxide is a chemical compound with the formula NbO2. It is a bluish-black non-stoichiometric solid with a composition range of NbO1.94-NbO2.09 .

Synthesis Analysis

Niobium dioxide can be prepared by reducing Nb2O5 with H2 at temperatures ranging from 800–1350 °C . An alternative method involves the reaction of Nb2O5 with Nb powder at 1100 °C . A study also discusses the formation and growth of niobium oxide nanoparticles through a solvothermal synthesis from niobium chloride in benzyl alcohol .

Molecular Structure Analysis

The room temperature form of NbO2 has a tetragonal, rutile-like structure with short Nb-Nb distances, indicating Nb-Nb bonding . The high-temperature form also has a rutile-like structure with short Nb-Nb distances . Two high-pressure phases have been reported: one with a rutile-like structure (again, with short Nb-Nb distances); and a higher pressure with baddeleyite-related structure .

Chemical Reactions Analysis

NbO2 is a powerful reducing agent. It can reduce carbon dioxide to carbon and sulfur dioxide to sulfur . In an industrial process for the production of niobium metal, NbO2 is produced as an intermediate, by the hydrogen reduction of Nb2O5 .

Physical And Chemical Properties Analysis

Niobium dioxide is a bluish-black solid . It has a molar mass of 124.91 g/mol and a melting point of 1,915 °C . The room temperature form of NbO2 has a tetragonal, rutile-like structure . It is insoluble in water and is a powerful reducing agent .

科学研究应用

Nanoparticle Formation and Growth

Niobium oxide nanoparticles have been studied for their formation and growth mechanisms . Understanding these mechanisms is crucial for the development of tailor-made nanomaterials . The solvothermal synthesis from niobium chloride in benzyl alcohol has been studied, and a formation pathway has been suggested .

Electrochemical Properties

Niobium and niobium-based oxide materials have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures . This makes them a promising material for energy storage applications.

Catalyst Materials

Studies have shown that niobium oxides show excellent potential as catalyst materials for the production of fuels and chemicals from biomass sources . This is due to their versatile electrochemical properties .

Electrochromic Properties

Niobium oxides have been extensively studied for their electrochromic properties . They have potential applications in photodetection and electrochromic windows .

Microelectronics

Niobium oxide’s usefulness in microelectronics has been noted . Its high melting point of over 2500 °C and high chemical stability, including to oxygen and moisture, make it a suitable material for high-temperature applications .

Medical Field

Niobium oxide has also found applications in the medical field . However, the specific applications in this field are not detailed in the sources.

Raw Material in the Production of Niobium and Niobium Alloys

Niobium (V) oxide is mainly used as a raw material in the production of niobium and niobium alloys . These alloys have various applications in different industries.

Gas Sensors

Niobium oxide has been used in the development of gas sensors . Its chemical stability and electrochemical properties make it a suitable material for this application.

作用机制

Target of Action

Niobium(IV) oxide primarily targets electrochemical applications . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, it has potential as a catalyst material for the production of fuels and chemicals from biomass sources .

Mode of Action

The mode of action of Niobium(IV) oxide involves the formation and growth of niobium oxide nanoparticles . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl 6−x O x] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra assemble .

Biochemical Pathways

The biochemical pathway of Niobium(IV) oxide involves the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure . This structure usually only forms at high temperature in the bulk phase . Upon further growth, structural defects appear, and the presence of shear-planes in the structure appears highly dependent on nanoparticle size .

Result of Action

The result of Niobium(IV) oxide’s action is the formation of nanoparticles with a specific structure . These nanoparticles have versatile electrochemical properties, making them suitable for various applications such as high-power batteries and catalyst materials .

Action Environment

The action of Niobium(IV) oxide is influenced by environmental factors such as temperature . The formation of the Wadsley–Roth type H-Nb 2 O 5 structure, for instance, usually only occurs at high temperatures . Furthermore, the presence of shear-planes in the structure appears highly dependent on nanoparticle size .

未来方向

Niobium dioxide nanoparticles, prepared by a facile and controllable La-reduced route for the first time, serve as a catalyst support for Pd and demonstrate superior activity toward the oxygen reduction reaction . With a deep understanding of catalytic activity and reaction mechanism, this minireview is expected to present the optimization of the Nb-containing catalysts for efficient and highly selective CO2 reduction .

属性

IUPAC Name |

dioxoniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLAMWCKUFHSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Nb]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893180 | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.905 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Niobium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12034-59-2 | |

| Record name | Niobium oxide (NbO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium oxide (NbO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。